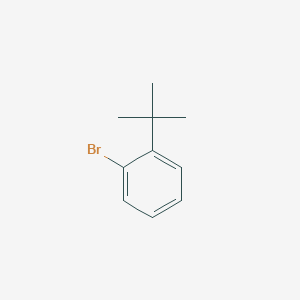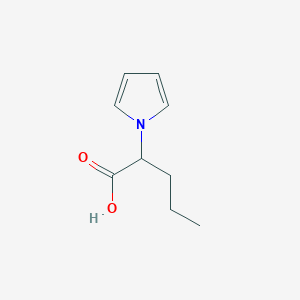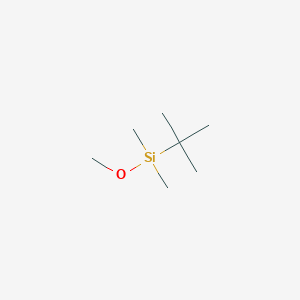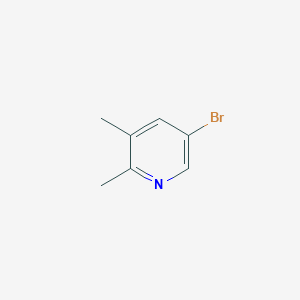
1-Bromo-2-(tert-Butyl)benzene
概要
説明
“1-Bromo-2-(tert-Butyl)benzene” is a chemical compound with the molecular formula C10H13Br . It is also known by other names such as “1-Brom-2-(2-methyl-2-propanyl)benzol” in German, “1-Bromo-2-(2-methyl-2-propanyl)benzene” in English, and “1-Bromo-2-(2-méthyl-2-propanyl)benzène” in French .
Synthesis Analysis
The synthesis of “1-Bromo-2-(tert-Butyl)benzene” involves several steps. One method involves the reaction of 2-tert-butylaniline with hydrogen bromide in water at room temperature . This is followed by the addition of sodium nitrite in diethyl ether and water at a temperature range of -56 to -8°C . The reaction yields a brown suspension .Molecular Structure Analysis
The molecular structure of “1-Bromo-2-(tert-Butyl)benzene” consists of a benzene ring substituted with a bromine atom and a tert-butyl group . The average mass of the molecule is 213.114 Da, and the monoisotopic mass is 212.020050 Da .Chemical Reactions Analysis
“1-Bromo-2-(tert-Butyl)benzene” can participate in various chemical reactions. For instance, it can react with phenylboronic acid to yield α,α-dimethyl-β-phenyl hydrostyrene .Physical And Chemical Properties Analysis
“1-Bromo-2-(tert-Butyl)benzene” has a molecular weight of 213.114 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 221.0±9.0 °C at 760 mmHg . The compound is moderately soluble in water .科学的研究の応用
Molecular Electronics
1-Bromo-2-(tert-butyl)benzene serves as a precursor in the creation of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are crucial components in molecular electronics. These wires are developed through efficient synthetic transformations, highlighting the versatility of simple aryl bromides like 1-Bromo-2-(tert-butyl)benzene in advanced electronic applications (Stuhr-Hansen et al., 2005).
Blue-Emitting Anthracenes
In the synthesis of blue-emitting anthracenes, derivatives of 2-tert-butyl-9,10-bis(bromoaryl)anthracenes, synthesized from compounds like 1-Bromo-2-(tert-butyl)benzene, are employed. These compounds exhibit high thermal stability and are used in light-emitting diodes (LEDs), demonstrating their significant role in optoelectronic devices (Danel et al., 2002).
Organoselenium Compounds
1-Bromo-2-(tert-butyl)benzene is utilized in the synthesis of organoselenium compounds. These compounds, derived from brominated benzene derivatives, play a vital role in studying intramolecular interactions, such as Se...O nonbonding interactions, which are crucial in understanding the behavior of these compounds in various chemical contexts (Zade et al., 2005).
Cyclic Vinylamines Synthesis
The compound plays a role in the synthesis of 1-chlorocyclohexenyl-2-aminobenzenes, a class of cyclic vinylamines, through the Buchwald-Hartwig reaction. These synthesized compounds have potential applications in various chemical syntheses and are characterized by spectroscopic techniques (Chakravarthy et al., 2020).
Alkoxycarbonylation of Alkenes
In catalytic systems, derivatives of 1-Bromo-2-(tert-butyl)benzene are used to improve the efficiency of alkoxycarbonylation reactions of alkenes. This application is crucial in industrial processes involving the transformation of olefins to esters, demonstrating the importance of this compound in catalysis (Dong et al., 2017).
Safety and Hazards
The safety data sheet for “1-Bromo-2-(tert-Butyl)benzene” indicates that it is a hazardous substance. It is classified as a flammable liquid and vapor, and it can cause skin irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding release to the environment .
作用機序
Target of Action
1-Bromo-2-(tert-Butyl)benzene is an organic compound that primarily targets other organic compounds in chemical reactions. It is often used as a reagent in organic synthesis .
Mode of Action
The compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents . This reaction is a type of elimination reaction, referred to as the E2 mechanism . In this mechanism, a methanethiolate nucleophile substitutes for bromine, while methoxide ion acts as a base .
Biochemical Pathways
The biochemical pathways affected by 1-Bromo-2-(tert-Butyl)benzene are primarily those involved in organic synthesis. The compound can participate in reactions that form new carbon-carbon bonds, leading to the synthesis of a wide range of organic compounds .
Pharmacokinetics
Its physical properties such as its boiling point (80-81 °c/2 mmhg) and density (1229 g/mL at 25 °C) can impact its behavior in a chemical reaction .
Result of Action
The result of the action of 1-Bromo-2-(tert-Butyl)benzene is the formation of new organic compounds. For example, it has been used in the synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of certain compounds .
Action Environment
The action of 1-Bromo-2-(tert-Butyl)benzene can be influenced by environmental factors such as temperature, solvent, and the presence of other reagents. For instance, its reactions with n-butyllithium and tert-butyllithium occur at 0°C . Additionally, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
特性
IUPAC Name |
1-bromo-2-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMRKVAAKZIVQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474768 | |
| Record name | 1-Bromo-2-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(tert-Butyl)benzene | |
CAS RN |
7073-99-6 | |
| Record name | 1-Bromo-2-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1280597.png)












